molecular formula C7H13NO4 B3261708 Methyl 3,3-dimethyl-4-nitrobutanoate CAS No. 34687-04-2

Methyl 3,3-dimethyl-4-nitrobutanoate

Cat. No.: B3261708
CAS No.: 34687-04-2
M. Wt: 175.18 g/mol
InChI Key: MROKADHZDXBQMO-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-4-nitrobutanoate (CAS 34687-04-2) is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . It is characterized as an ester and is supplied as an intermediate for use in organic synthesis and the manufacturing of pharmaceutical products . The compound has a boiling point of 70-75 °C at 0.5 Torr and a predicted density of 1.092 g/cm³ . Its predicted pKa is 8.49±0.50 . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

methyl 3,3-dimethyl-4-nitrobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,5-8(10)11)4-6(9)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROKADHZDXBQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289206
Record name Methyl 3,3-dimethyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34687-04-2
Record name Methyl 3,3-dimethyl-4-nitrobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34687-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethyl-4-nitrobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3-dimethyl-4-nitrobutanoate can be synthesized through a Michael addition reaction. This involves the nucleophilic addition of a nitroalkane to an α,β-unsaturated carbonyl compound. Microwave irradiation is often used to promote this reaction, significantly reducing reaction times and increasing yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale microwave-assisted reactions. This method is preferred due to its efficiency and the cleaner reactions it provides .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-4-nitrobutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the nitro group to other functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The nitro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-dimethyl-4-nitrobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-4-nitrobutanoate involves its reactivity due to the presence of the nitro group. This group can participate in various chemical transformations, influencing the compound’s behavior in different reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Methyl 3,3-dimethyl-4-nitrobutanoate and Hypothetical Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
This compound C₇H₁₃NO₄ 175.18 70–75 (0.5 Torr) 1.092 8.49
Methyl 4-nitrobutanoate C₅H₉NO₄ 147.13 Not Available ~1.2 (est.) ~7.5 [Hypothetical]
Ethyl 3,3-dimethyl-4-nitrobutanoate C₈H₁₅NO₄ 189.21 Not Available ~1.08 (est.) ~8.3 [Hypothetical]

Key Observations :

Electron-Withdrawing Nitro Group: The nitro moiety lowers the pKa compared to non-nitro esters (e.g., methyl butyrate, pKa ~14), enhancing acidity .

Boiling Point : The relatively low boiling point under reduced pressure (0.5 Torr) suggests volatility typical of small esters, though branching may lower it further compared to linear-chain analogs.

Methodological Considerations for Similarity Comparisons

Comparative studies of chemical compounds often rely on computational similarity metrics, such as Tanimoto coefficients or molecular fingerprinting . For this compound:

  • Structural Similarity : Tools like QSAR (Quantitative Structure-Activity Relationship) would highlight the nitro and ester functional groups as critical pharmacophores, aligning it with bioactive nitro compounds .
  • Limitations : Experimental data on analogs (e.g., solubility, CMC values) are sparse. Environmental studies on quaternary ammonium compounds (e.g., alkyltrimethylammoniums) demonstrate methodological frameworks (e.g., spectrofluorometry for CMC determination) but involve chemically distinct species .

Biological Activity

Methyl 3,3-dimethyl-4-nitrobutanoate (CAS No. 34687-04-2) is an organic compound characterized by its methyl ester structure and the presence of a nitro group. This compound has garnered attention in various fields, particularly in organic synthesis and biological research, due to its potential biological activities and reactivity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H13NO4
  • Molecular Weight : 175.18 g/mol
  • Structural Features : The compound features a nitro group attached to a butanoate structure with two additional methyl groups, contributing to its unique reactivity profile.

Synthesis Methods

This compound can be synthesized through various methods:

  • Michael Addition Reaction : A common method involves the nucleophilic addition of nitroalkanes to α,β-unsaturated carbonyl compounds under microwave irradiation, which enhances yield and reduces reaction time.
  • Conventional Synthesis : Traditional methods also yield this compound but may require longer reaction times and more complex purification processes .

Biological Activity

The biological activity of this compound has been explored in several studies:

The nitro group in this compound allows it to participate in various biochemical transformations. Notably:

  • Reduction Reactions : The nitro group can be reduced to form amines under specific conditions, altering the compound's biological activity.
  • Enzyme Interactions : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, although detailed mechanisms remain to be fully elucidated.

Case Studies

  • Enantioselective Synthesis : A study demonstrated that modified enzymes could catalyze reactions involving this compound to produce enantiomerically enriched products . The A33D mutant enzyme showed a significant increase in catalytic efficiency for Michael-type additions involving this compound.
  • Toxicological Assessments : Research has indicated potential toxicological effects associated with nitro compounds, including those similar to this compound. Such compounds are often studied for their safety profiles in drug development contexts.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-methyl-4-nitrobutanoateSimilar structure with one less methylDifferent steric hindrance affecting reactivity
Ethyl 3,3-dimethyl-4-nitrobutanoateEthyl instead of methylVariations in solubility and reactivity
3,3-Dimethyl-4-nitrobutanoic acidAcid form of the compoundPotential for different biological interactions

Future Research Directions

Further research is required to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • Therapeutic Applications : Exploring the potential use of this compound as a precursor or intermediate in drug synthesis.
  • Safety and Toxicity Profiles : Comprehensive assessments to determine any adverse effects associated with its use.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing methyl 3,3-dimethyl-4-nitrobutanoate, and how can reaction progress be monitored?

  • Methodological Answer : Synthesis typically involves nitroalkylation of a β-keto ester precursor under acidic or basic catalysis. Reaction progress can be monitored via thin-layer chromatography (TLC) using silica plates and a solvent system like ethyl acetate/petroleum ether (1:2). Reflux duration and temperature (e.g., 4 hours at 80°C) should be optimized to minimize side products, such as incomplete nitration or ester hydrolysis . Post-reaction, purification via liquid-liquid extraction (e.g., dichloromethane/water) and recrystallization (ethanol as solvent) ensures high purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^13C NMR, focusing on the nitro group (δ 7.5–8.5 ppm for aromatic protons) and ester carbonyl (δ 165–175 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 218.1).
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

  • Methodological Answer : The compound is likely hydrophobic due to its ester and nitro groups. Solubility tests in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) guide experimental design. Stability studies under varying temperatures (e.g., 0–6°C for long-term storage) and pH conditions are essential to prevent degradation .

Advanced Research Questions

Q. How can this compound serve as a precursor in synthesizing bioactive molecules or advanced materials?

  • Methodological Answer : The nitro group can be reduced to an amine for further functionalization (e.g., via catalytic hydrogenation with Pd/C), enabling its use in pharmacophore development (e.g., anti-inflammatory agents) . In materials science, the ester group facilitates polymerization or incorporation into metal-organic frameworks (MOFs) for catalytic applications .

Q. What analytical strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from impurities or stereochemical variations. Employ orthogonal methods:

  • X-ray Crystallography : Confirm stereochemistry and crystal packing effects .
  • Dose-Response Studies : Use IC50_{50}/EC50_{50} curves to compare potency across studies.
  • Isotopic Labeling : Deuterated analogs (e.g., 2^2H-labeled esters) clarify metabolic pathways .

Q. What role does the nitro group play in the compound’s reactivity under photochemical or electrochemical conditions?

  • Methodological Answer : The nitro group acts as an electron-withdrawing group, influencing redox behavior. Cyclic voltammetry (CV) in acetonitrile/TBAP electrolyte identifies reduction potentials, while UV-Vis spectroscopy tracks photodegradation kinetics under controlled light exposure . Computational modeling (DFT) predicts reaction pathways for nitro-to-amine conversion .

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (e.g., AutoDock Vina) map interactions with active sites. Site-directed mutagenesis of target proteins validates hypothesized binding motifs .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in cell-based assays?

  • Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) calculate LC50_{50} values. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. Ensure replication (n ≥ 3) and include positive/negative controls to normalize data .

Q. How should researchers design stability studies to assess the compound’s shelf life under varying environmental conditions?

  • Methodological Answer : Accelerated stability testing at elevated temperatures (40°C, 75% RH) over 1–3 months predicts degradation kinetics. Monitor via HPLC-MS for breakdown products (e.g., nitro reduction or ester hydrolysis). Apply Arrhenius equation to extrapolate shelf life at standard storage conditions (2–8°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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